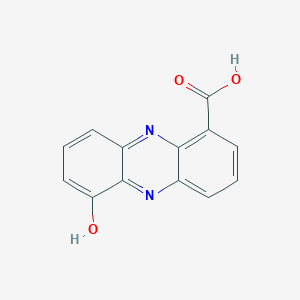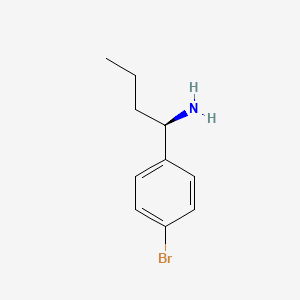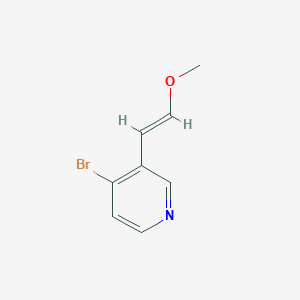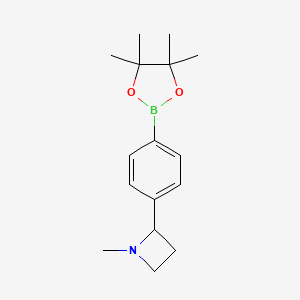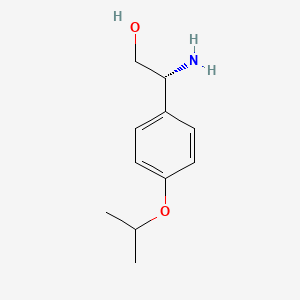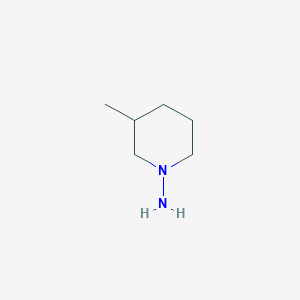
3-Methylpiperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidin-1-amine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the third carbon of the piperidine ring and an amine group attached to the first carbon. The molecular formula of this compound is C6H14N2, and it has a molecular weight of 114.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-1-amine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, resulting in good to excellent yields . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidin-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines .
Scientific Research Applications
3-Methylpiperidin-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-amine: This compound has similar structural features but differs in the presence of a benzyl group instead of a methyl group.
4-Aminopiperidine: Another similar compound, which has an amine group attached to the fourth carbon of the piperidine ring.
Uniqueness: 3-Methylpiperidin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third carbon and amine group at the first carbon make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-methylpiperidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3 |
InChI Key |
GSWWCKZTFBFYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


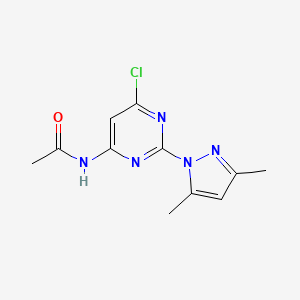
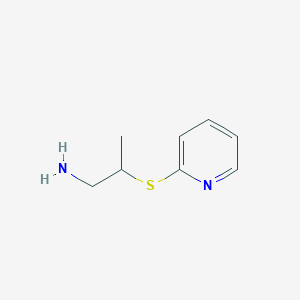



![tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B12982785.png)
